molecular formula C18H20N6O4S4 B2596135 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 477215-08-0

2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2596135
CAS No.: 477215-08-0
M. Wt: 512.64
InChI Key: CQORSUYTLUKWGH-UHFFFAOYSA-N
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Description

This compound is a bis-thiadiazole derivative featuring two 1,3,4-thiadiazole cores linked via a sulfanyl (-S-) group. The first thiadiazole ring is substituted at position 5 with a 2-(3,4-dimethoxyphenyl)acetamido group, while the second thiadiazole ring carries an ethylsulfanyl group at position 3. The acetamide bridge connects both heterocyclic systems, forming a structurally complex molecule (Figure 1).

The ethylsulfanyl and 3,4-dimethoxyphenyl groups likely arise from tailored alkylating agents during synthesis.

Potential Applications: Thiadiazole derivatives are widely studied for antimicrobial, anticancer, and anticonvulsant activities.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S4/c1-4-29-17-23-22-16(31-17)20-14(26)9-30-18-24-21-15(32-18)19-13(25)8-10-5-6-11(27-2)12(7-10)28-3/h5-7H,4,8-9H2,1-3H3,(H,19,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQORSUYTLUKWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable halogenated precursor.

    Formation of the Final Compound: The final compound is obtained by coupling the two thiadiazole intermediates through a sulfanyl linkage using reagents such as thiols or disulfides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the acetamido or thiadiazole rings, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole rings or the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

Key Biological Activities

  • Anticancer Activity
    • Several studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study reported the synthesis of various thiadiazole derivatives which showed promising results against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity . The compound 2g was particularly noted for its anti-proliferative effects.
  • Antimicrobial Properties
    • The synthesized thiadiazole derivatives have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed notable inhibitory effects against pathogens like Xanthomonas oryzae and Fusarium graminearum, demonstrating potential as new antimicrobial agents .
  • Anti-tubercular Activity
    • The anti-tubercular efficacy of thiadiazole derivatives has also been explored. Compounds exhibiting significant inhibitory activity against Mycobacterium smegmatis were identified, suggesting their potential use in treating tuberculosis .
  • Anti-inflammatory Effects
    • Some studies have indicated that thiadiazole derivatives can inhibit inflammatory responses by modulating COX enzyme activity, thereby presenting opportunities for developing new anti-inflammatory drugs .

Case Studies

Study ReferenceApplicationFindings
AnticancerCompound 2g exhibited IC50 values of 2.44 µM against LoVo cells.
AntimicrobialCertain derivatives showed 30%-56% inhibition rates against Xanthomonas oryzae.
Anti-tubercularCompounds demonstrated MIC values lower than standard treatments against Mycobacterium smegmatis.

Mechanism of Action

The mechanism of action of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,3,4-thiadiazole core but differ in substituents, influencing physicochemical and biological properties. Key comparisons are outlined below:

Structural and Functional Group Analysis

Compound Name / ID Substituents (Position 5) Key Functional Groups Molecular Weight (g/mol) Biological Activity (Reported)
Target Compound 2-(3,4-dimethoxyphenyl)acetamido (1st ring); ethylsulfanyl (2nd ring) Acetamide, dimethoxy phenyl, ethylsulfanyl ~522.6* Not explicitly reported (Inferred: Anticancer/CNS)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-(4-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 4-methoxybenzylsulfanyl (1st ring); chloro-trifluoromethylphenyl (acetamide) Trifluoromethyl, chloro, methoxybenzyl ~555.0 Antimicrobial (inferred from thiadiazole analogs)
2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide Benzylsulfanyl (1st ring); 3-chlorophenyl (acetamide) Benzyl, chloro ~464.0 Antifungal (analogous thiadiazoles)
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Methylsulfanyl Methylsulfanyl, acetamide ~191.2 Antimicrobial
N-[5-((4-Cyanophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide 4-cyanophenylmethylsulfanyl; indole Cyano, indole ~405.5 Anticancer (indole derivatives)

*Calculated based on molecular formula C₂₀H₂₂N₆O₄S₄.

Key Differences and Implications

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may improve lipid solubility and CNS penetration compared to simpler substituents (e.g., methylsulfanyl in ). Methoxy groups are known to enhance binding to neurotransmitter receptors . Ethylsulfanyl vs.

Electron-Withdrawing vs. Electron-Donating Groups :

  • The trifluoromethyl group in enhances electrophilicity, favoring interactions with bacterial enzymes. In contrast, the target compound’s dimethoxy groups are electron-donating, possibly favoring antioxidant or kinase-inhibitory effects.

This highlights how heterocyclic additions (e.g., indole) diversify mechanisms of action.

Biological Activity

The compound "2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide" belongs to a class of compounds known as 1,3,4-thiadiazoles, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. Their unique structure allows for various interactions with biological targets, making them valuable in medicinal chemistry. These compounds are known for their antimicrobial , anti-inflammatory , anticancer , and antioxidant properties .

Synthesis and Characterization

The synthesis of the compound involves standard methodologies for thiadiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. The compound's efficacy is often evaluated through various biological assays.

1. Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazoles have been widely documented. Studies demonstrate that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies have shown that several thiadiazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .
  • The compound's ability to inhibit Staphylococcus epidermidis has been confirmed through docking studies .

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives is particularly noteworthy:

  • Recent studies indicate that compounds with the thiadiazole scaffold can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways .
  • The specific compound under discussion has shown promising results against human cancer cell lines such as HT-29 and A431. For example, one study reported that a related thiadiazole derivative exhibited an IC50 value of 12.5 µM against MCF-7 breast cancer cells .

3. Enzyme Inhibition

Thiadiazole derivatives have also been evaluated for their potential as enzyme inhibitors:

  • The compound has been tested for its inhibitory effects on carbonic anhydrases (hCA I and hCA II), showing superior activity compared to standard drugs like acetazolamide .
  • Additionally, its interaction with acetylcholinesterase (AChE) has been investigated to assess its relevance in neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the biological efficacy of thiadiazole derivatives:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Staphylococcus epidermidis; docking studies confirm binding interactions.
AnticancerInduced apoptosis in A431 cells; modulation of Bax and Bcl-2 proteins observed.
Enzyme InhibitionBetter inhibition of hCA I compared to acetazolamide; promising for therapeutic applications.

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?

The compound is synthesized via a multi-step approach involving heterocyclization and alkylation. A general method includes:

  • Step 1 : Cyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
  • Step 2 : Alkylation of the thiol group using ethylsulfanyl or substituted acetamide reagents to introduce functional groups .
  • Characterization : Intermediates are validated via elemental analysis, ¹H NMR, IR spectroscopy, and TLC for purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Identifies proton environments (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm, aromatic protons from 3,4-dimethoxyphenyl at δ ~6.8–7.2 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S percentages) against theoretical values .

Q. What preliminary biological activities are associated with structurally similar 1,3,4-thiadiazole derivatives?

Analogous compounds exhibit anticonvulsant, anticancer, and antimicrobial activities. For example:

  • Anticancer : Thiadiazoles with sulfanylacetamide groups show inhibition of kinase pathways or apoptosis induction .
  • Antimicrobial : Derivatives with arylacetamido substituents disrupt bacterial cell membranes .

Advanced Research Questions

Q. How can synthetic yields be optimized for the alkylation step in this compound’s synthesis?

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize reactive intermediates and enhance nucleophilicity of the thiol group .
  • Temperature Control : Alkylation proceeds efficiently at 60–80°C with minimal side reactions .
  • Catalysis : Adding a base (e.g., triethylamine) neutralizes acid byproducts, improving reaction efficiency .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation pathways (e.g., sulfanyl group oxidation) .
  • Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability if poor solubility (>61.3 µg/mL) limits in vivo efficacy .
  • Target Validation : Employ CRISPR screening or siRNA to confirm target specificity and rule off-target effects .

Q. How can computational methods guide the design of derivatives with improved potency?

  • Molecular Docking : Screen against crystallized targets (e.g., kinases or GPCRs) to prioritize substituents enhancing binding affinity .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity to predict optimal functional groups .

Q. What analytical challenges arise in characterizing disulfide byproducts during synthesis?

  • LC-MS/MS : Detect trace disulfide dimers (e.g., via m/z doubling) and optimize purification using reverse-phase HPLC .
  • Redox Buffers : Add antioxidants (e.g., ascorbic acid) during alkylation to suppress disulfide formation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

Functional Group¹H NMR (δ, ppm)IR (cm⁻¹)
Ethylsulfanyl2.5–3.0 (q, 2H)650–700 (C-S)
3,4-Dimethoxyphenyl6.8–7.2 (m, 3H)1250 (C-O)
Acetamide C=O-1660–1680

Q. Table 2. Bioactivity Comparison of Analogues

SubstituentActivity (IC₅₀)Target
Phenylacetamido2.1 µM (Cancer)HDAC
Ethylsulfanyl5.3 µM (Antimicrobial)DNA Gyrase

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